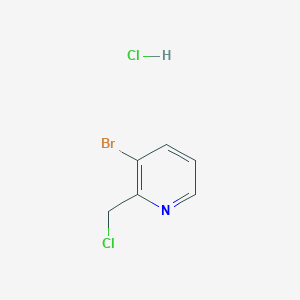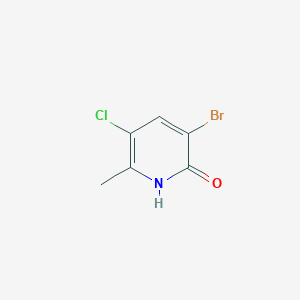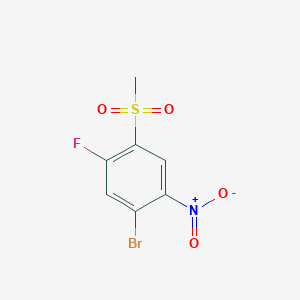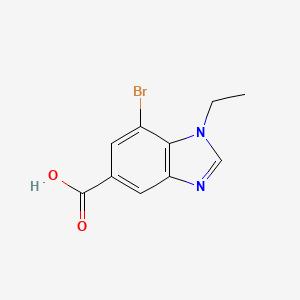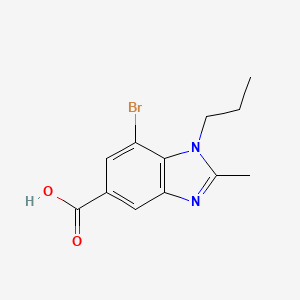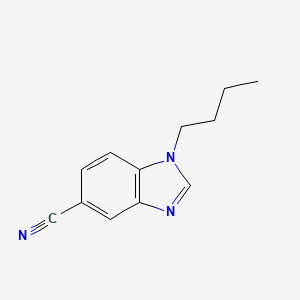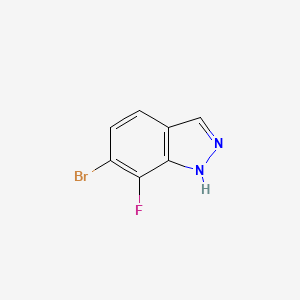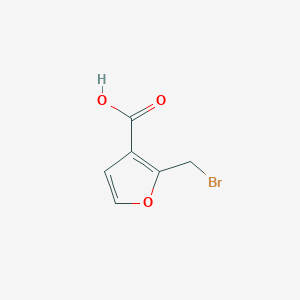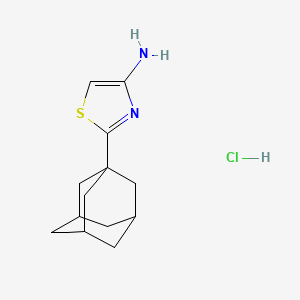
2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride
Overview
Description
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is a cycloalkane and also the simplest diamondoid. Adamantane molecules consists of three connected cyclohexane rings arranged in the “armchair” configuration . It is unique in that it is both rigid and virtually stress-free . Amines, including “2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride”, are derivatives of ammonia in which one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of adamantane derivatives often involves reactions with nitrogen, oxygen, and sulfur nucleophiles . The Chan–Lam reaction, a copper(II)-catalyzed reaction of amines with arylboronic acids, has been used for the synthesis of N-aryl derivatives of adamantane-containing amines .Molecular Structure Analysis
Adamantane is a polycyclic alkane consisting of three fused cyclohexane rings. This configuration results in a highly symmetrical structure, similar to a diamond lattice, which contributes to its stability .Chemical Reactions Analysis
Adamantane-containing amines have been found to react with p-tolylboronic acid under certain conditions . The reactivity of the amines was found to strongly depend on their structure .Physical And Chemical Properties Analysis
Adamantane is a colorless, crystalline solid at room temperature and is characterized by its camphor-like odor . It has a high melting point due to the stability provided by its diamond lattice structure .Scientific Research Applications
Noncovalent Interactions Analysis :
- Adamantane-1,3,4-thiadiazole hybrids, related to 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride, were synthesized and analyzed for their noncovalent interactions using quantum theory and Hirshfeld surface analysis. This study provides insights into the structural and interactional aspects of such compounds (El-Emam et al., 2020).
Spectroscopic Studies and Molecular Docking :
- The molecular structure, electronic properties, and spectroscopic analyses of a potential chemotherapeutic agent, closely related to 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride, were examined. This research also included molecular docking studies, highlighting its potential in drug design (Al-Wahaibi et al., 2019).
Antimicrobial and Anti-Proliferative Activities :
- A study focused on the synthesis of novel adamantane derivatives and evaluated their antimicrobial and anti-proliferative activities. This research is crucial for understanding the potential medical applications of compounds like 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride (Al-Mutairi et al., 2019).
Catalyst-Free Synthesis :
- A catalyst-free synthesis method for 1-adamantylhydrazine, an intermediate for biologically active compounds, was developed. This research provides a foundational methodology for synthesizing related compounds, including 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride (Bossmann et al., 2020).
Hydroxylation of Alkanes :
- Diiron(III) complexes of tridentate 3N ligands, including adamantine derivatives, were studied for the selective hydroxylation of alkanes. This research is significant for understanding the catalytic properties of adamantane-related compounds (Sankaralingam & Palaniandavar, 2014).
Anti-Tuberculosis Agents Synthesis :
- A 'green' synthesis protocol was developed for adamantyl-imidazolo-thiadiazoles, with potential anti-tuberculosis applications. This study is crucial for environmental-friendly synthesis methods of therapeutically significant adamantane derivatives (Anusha et al., 2015).
Future Directions
properties
IUPAC Name |
2-(1-adamantyl)-1,3-thiazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S.ClH/c14-11-7-16-12(15-11)13-4-8-1-9(5-13)3-10(2-8)6-13;/h7-10H,1-6,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTVLDJEIZEPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



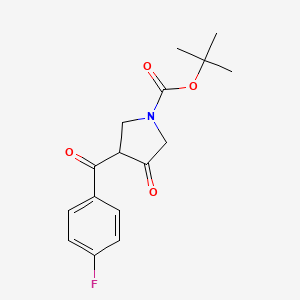

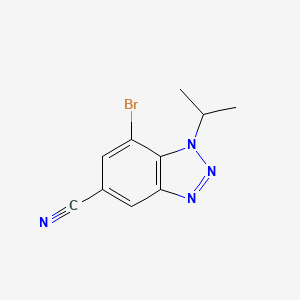
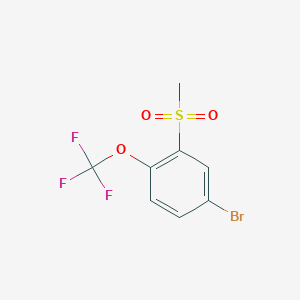
![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride](/img/structure/B1379592.png)
![[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol](/img/structure/B1379593.png)
